Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₂. It is also known as ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. The compound belongs to the class of pyrrolidine derivatives and is commonly used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves the reaction of benzylamine with 3-pyrrolidinecarboxylic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The overall synthetic route ensures the introduction of the benzyl group and the aminomethyl group onto the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an aminomethyl group at the adjacent carbon. The hydrochloride salt adds a chloride ion to the compound. The stereochemistry of the pyrrolidine ring is ®-configuration .
Chemical Reactions Analysis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including amidation, esterification, and nucleophilic substitutions. These reactions allow for the modification of the compound for specific applications in drug development or organic synthesis .
Physical And Chemical Properties Analysis
- Safety Information : Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is classified as a warning substance (H302, H315, H319, H335) and should be handled with care .
Scientific Research Applications
Cholinesterase Inhibition
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives have been investigated for their ability to inhibit cholinesterases, which is significant for treating conditions like Alzheimer's disease. A study by Pizova et al. (2017) prepared and characterized a series of compounds testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds demonstrated moderate inhibitory effects against AChE, with the most potent agent being benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. Others showed anti-BChE activity comparable to rivastigmine, highlighting potential applications in managing cholinesterase-related disorders (Pizova, Havelkova, Štěpánková et al., 2017).
Synthesis of Pyrrolidin-1-yl Derivatives
Research by Kuznetsov and Chapyshev (2007) focused on the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine. This study indicates the versatility of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in synthesizing complex heterocyclic structures that could have various pharmacological applications, demonstrating the compound's utility in medicinal chemistry and drug development (Kuznetsov & Chapyshev, 2007).
Alternative Syntheses of Pyrrolidine Derivatives
Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, utilizing benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate as a key intermediate. This work showcases the application of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in producing complex lactam structures, which are important in pharmaceuticals and synthetic organic chemistry (Andrews, Borthwick, Chaignot et al., 2003).
Influenza Virus Neuraminidase Inhibition
Brouillette et al. (2003) explored the synthesis and evaluation of pyrrolidinobenzoic acid inhibitors of influenza virus neuraminidase. The study introduced derivatives, including an aminomethyl analogue, highlighting the compound's potential role in developing new antiviral agents against influenza A and B viruses, which is crucial for addressing seasonal and pandemic influenza threats (Brouillette, Bajpai, Ali et al., 2003).
Palladium-Catalyzed Syntheses
Yang, Ney, and Wolfe (2005) reported on the palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. This research demonstrates the utility of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate in complex organic synthesis, particularly in creating structures with potential pharmacological properties (Yang, Ney & Wolfe, 2005).
Safety And Hazards
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may pose risks associated with handling and exposure. It is essential to follow safety precautions, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
properties
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573996 | |
Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
315717-77-2 | |
Record name | Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315717-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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